N-(sec-butyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine
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Overview
Description
N-(sec-butyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d][1,2,3]triazines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The unique structure of this compound makes it a valuable compound for research and development in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-butyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine typically involves the reaction of 5-amino-pyrazoles with substituted 1,3,5-triazines. One common method involves the use of sec-butylamine and phenyl-substituted triazines under controlled conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures (around 75°C) for an extended period (e.g., 30 hours) to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
N-(sec-butyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base such as cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in the formation of new triazine derivatives with different functional groups.
Scientific Research Applications
N-(sec-butyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share a similar pyrazole core and are used in the synthesis of various heterocyclic scaffolds.
1,3,5-Triazines: These compounds have a triazine ring and are known for their diverse biological activities.
Uniqueness
N-(sec-butyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sec-butyl and phenyl groups enhances its lipophilicity and potential for interactions with biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
N-butan-2-yl-7-phenylpyrazolo[3,4-d]triazin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6/c1-3-10(2)16-13-12-9-15-20(14(12)18-19-17-13)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNZESLVFDZRFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=C2C=NN(C2=NN=N1)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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